5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]-
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Overview
Description
5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]- is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiazole-5-carboxylic acid with 2-(3-methylphenoxy)ethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: K2CO3 in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazole-5-carboxylic acid: Another thiazole derivative with similar structural features.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: A compound with a different heterocyclic ring but similar functional groups.
Uniqueness
5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
927996-18-7 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-methyl-2-[2-(3-methylphenoxy)ethyl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H15NO3S/c1-9-4-3-5-11(8-9)18-7-6-12-15-10(2)13(19-12)14(16)17/h3-5,8H,6-7H2,1-2H3,(H,16,17) |
InChI Key |
RBHJVXYXOVVAPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC2=NC(=C(S2)C(=O)O)C |
Origin of Product |
United States |
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